molecular formula C28H36ClN5O3S B560025 Ceritinib CAS No. 1032900-25-6

Ceritinib

Cat. No.: B560025
CAS No.: 1032900-25-6
M. Wt: 558.1 g/mol
InChI Key: VERWOWGGCGHDQE-UHFFFAOYSA-N
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Description

Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). It targets ALK rearrangements, which drive oncogenic signaling in approximately 3–5% of NSCLC cases . This compound received initial FDA approval in 2014 based on the ASCEND-4 trial, which demonstrated superior progression-free survival (PFS) compared to chemotherapy (16.6 vs. 8.1 months) . Its approval was later expanded to include a lower dose (450 mg/day with food) due to improved gastrointestinal (GI) tolerability while maintaining efficacy . This compound also exhibits central nervous system (CNS) activity, making it effective against brain metastases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ceritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrimidine ring, introduction of a piperidine moiety, and subsequent functionalization to introduce the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity reagents, efficient reaction conditions, and robust purification techniques to ensure the final product meets pharmaceutical standards. The process may also involve crystallization and recrystallization steps to obtain the desired polymorphic form of this compound .

Chemical Reactions Analysis

Synthetic Reactions and Key Intermediates

Ceritinib’s synthesis employs modular strategies to construct its pyrimidine-piperidine core. A patented route (Figure 1) involves:

  • Step 1 : Condensation of 2-isopropylsulfonyl aniline with 2,4,5-trichloropyrimidine to form 2,5-bis-chloro intermediates .
  • Step 2 : Suzuki-Miyaura coupling of a piperidine-containing aryl boronate with the pyrimidine core under palladium catalysis (yield: 85%) .
  • Step 3 : Boc deprotection using trifluoroacetic acid (TFA) to yield the final product .

Table 1: Key Synthetic Parameters

Reaction StepConditionsYieldPurity (HPLC)
Chloropyrimidine FormationMicrowave, 120°C, 2h78%98.5%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, 80°C85%99%
Boc DeprotectionTFA/DCM, RT, 1h95%99.2%

Alternative routes utilize Sandmeyer reactions for intermediate aryl diazonium salts, improving scalability and reducing costs compared to traditional methods .

Metabolic Reactions

This compound undergoes extensive hepatic metabolism (>90% via CYP3A4/5):

  • Primary pathways : Mono-oxygenation, O-dealkylation, and N-formylation .
  • Secondary pathways : Glucuronidation and dehydrogenation of primary metabolites .
  • Key metabolites :
    • M1 (O-dealkylated this compound): Contributes ≤2.3% to total plasma exposure .
    • M2 (hydroxylated this compound): Minor circulating metabolite .

Drug-Drug Interactions :

  • CYP3A inhibition : Co-administration with midazolam increases AUC by 5.4-fold due to potent CYP3A inhibition .
  • CYP2C9 inhibition : Weak inhibition elevates S-warfarin AUC by 54% .

Analytical Derivatization Reactions

High-throughput microwell spectrophotometric methods (MW-SPMs) exploit this compound’s reactivity with quinone-based reagents:

Table 2: Reaction Mechanisms and Parameters

ReagentMechanismλₘₐₓ (nm)Molar Ratio (this compound:Reagent)
ortho-Benzoquinone (OBQ)Condensation via piperidinyl NH5401:1
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Charge-transfer (CT) complexation4601:1
Chloranilic Acid (CHL)CT complexation5301:1

Key Observations :

  • Acidification reverses DDQ-CT complexes but not OBQ condensation products, confirming covalent bonding in the latter .
  • Linear ranges: 5–200 μg/mL (OBQ), 10–250 μg/mL (DDQ) .

Radiolabeling and Imaging Probes

This compound derivatives for PET imaging involve nucleophilic substitution:

  • Step 1 : Tosylation of hydroxyethyl-ceritinib with tosyl chloride .
  • Step 2 : Fluorine-18 (¹⁸F) displacement using K¹⁸F/kryptofix[2.2.2], yielding [¹⁸F]-FEC (decay-corrected yield: 24%) .

Scheme 1 :This compound OHTsCl PyridineThis compound OTsK18F[18F] FEC\text{this compound OH}\xrightarrow{\text{TsCl Pyridine}}\text{this compound OTs}\xrightarrow{\text{K}^{18}\text{F}}[^{18}\text{F}]\text{ FEC}

Target Engagement and Polypharmacology

Chemical proteomics identified off-target kinase interactions:

  • FER kinase : IC₅₀ = 5 nM .
  • FAK1 : IC₅₀ = 20 nM .
  • RSK1/2 : IC₅₀ = 275–584 nM .

These interactions modulate downstream effectors like RPS6 and YB1, contributing to this compound’s efficacy in ALK-negative cancers .

Stability and Degradation

This compound degrades under oxidative and photolytic conditions:

  • Photodegradation : Forms N-oxide derivatives under UV light .
  • Acidic hydrolysis : Cleaves the sulfonyl group, generating aniline byproducts .

This synthesis of chemical reactivity data underscores this compound’s versatility as a therapeutic and research tool, with implications for drug design, metabolic profiling, and analytical chemistry.

Scientific Research Applications

Ceritinib has a wide range of scientific research applications, including:

Mechanism of Action

Ceritinib is a tyrosine kinase inhibitor that selectively inhibits the activity of the ALK protein. In normal physiology, ALK plays a crucial role in the development and function of nervous system tissues. chromosomal translocations and fusions can result in an oncogenic form of ALK that drives the progression of NSCLC. This compound binds to the ATP-binding site of the ALK protein, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as PI3K/Akt/mTOR and STAT3. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Ceritinib is compared to other ALK inhibitors, including crizotinib (first-generation), alectinib , brigatinib , and lorlatinib (second-/third-generation), across efficacy, safety, and cost-effectiveness.

Efficacy

Compound Median PFS (months) Median OS (months) ORR (%) Key Trials/Evidence
This compound 16.6 (vs. chemo) 23.9 (ASCEND-5) 54.5 ASCEND-4, ASCEND-5
Crizotinib 10.8 (vs. This compound) 22.8 (ASCEND-5) 0 PROFILE 1014
Alectinib 34.8 (vs. crizotinib) 67% 3-year OS 82.9 ALEX Trial
Brigatinib 24.0 (vs. crizotinib) NE 71 ALTA-1L
  • PFS Advantage : this compound significantly outperformed crizotinib in adjusted indirect comparisons (HR = 0.64, p = 0.003) . However, alectinib and brigatinib show longer PFS in direct trials .

Cost-Effectiveness

  • This compound vs. Crizotinib : In Hong Kong, this compound’s incremental cost-effectiveness ratio (ICER) was $13,343/QALY, below WHO thresholds . U.S. studies report an ICER of $66,064/QALY, favoring this compound as a first-line option .
  • Real-World OS: Alectinib showed superior median OS vs. This compound (24.3 vs.

Unique Advantages

  • Dosing Flexibility : The 450 mg fed regimen balances efficacy and tolerability, unlike fixed-dose crizotinib or alectinib .

Biological Activity

Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its biological activity extends beyond NSCLC, showing promise in various cancers, including cholangiocarcinoma and glioblastoma. This article delves into the mechanisms of action, clinical efficacy, and research findings surrounding this compound.

This compound targets the ALK gene, which, when mutated or rearranged, plays a crucial role in oncogenesis. The compound inhibits the phosphorylation of ALK, effectively blocking downstream signaling pathways that promote tumor growth and survival. Key pathways affected by this compound include:

  • MAPK Pathway : Involved in cell proliferation and differentiation.
  • mTOR Pathway : Regulates cell growth and metabolism.
  • IGF1R Pathway : Affects cellular growth and survival.

In vitro studies have demonstrated that this compound can inhibit multiple kinases at concentrations as low as 1 μM, showcasing its broad-spectrum kinase inhibition profile .

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated extensively in patients with ALK-positive NSCLC. In a phase 1 study, this compound was administered to patients who had previously been treated with crizotinib. The results indicated a significant clinical response, with an overall response rate (ORR) of 29.55% and a disease control rate (DCR) of 53.41% .

In a comparative study against standard chemotherapy, this compound demonstrated superior efficacy with a median progression-free survival (PFS) of 9.8 months compared to just 1.6 months for chemotherapy . These findings highlight this compound's potential as a second-line treatment option for patients resistant to prior therapies.

Cholangiocarcinoma

Recent studies have explored this compound's activity in cholangiocarcinoma, a rare bile duct cancer. This compound has shown antitumor activity by inhibiting both ALK and IGF1R signaling pathways. The compound induced apoptosis and autophagy in cholangiocarcinoma cells, suggesting its potential as a therapeutic agent in this context .

Case Study 1: Efficacy in Japanese Patients

A multicenter study involving Japanese patients with advanced ALK-positive NSCLC reported similar findings to global studies. Patients receiving this compound exhibited an ORR of 37.1%, confirming its effectiveness even in populations previously treated with other ALK inhibitors .

Case Study 2: Advanced Cholangiocarcinoma

In another case study focused on advanced cholangiocarcinoma, this compound was administered to patients who had exhausted other treatment options. The results indicated significant tumor reduction in several cases, supporting further investigation into its use for this malignancy .

Safety Profile

This compound is generally well-tolerated, with gastrointestinal adverse effects such as nausea and diarrhea being the most common. In clinical trials, these side effects were reported at rates of approximately 73% but were manageable with supportive care . Importantly, the safety profile appears consistent across different populations.

Summary of Research Findings

StudyPopulationTreatmentORR (%)PFS (months)Notes
Study 1Japanese NSCLC patientsThis compound37.1Not specifiedPost-crizotinib setting
Study 2Advanced cholangiocarcinomaThis compoundNot specifiedNot specifiedInduced apoptosis in vitro
Study 3Global NSCLC patientsThis compound vs chemotherapy29.55 (this compound) vs ~10 (chemotherapy)9.8 (this compound) vs 1.6 (chemotherapy)Significant efficacy noted

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Ceritinib in ALK-rearranged NSCLC, and how do they compare to first-generation ALK inhibitors like Crizotinib?

this compound is a second-generation ALK tyrosine kinase inhibitor (TKI) that targets ALK rearrangements with higher selectivity and potency than Crizotinib. Its mechanism involves competitive ATP-binding inhibition, blocking downstream signaling pathways (e.g., PI3K/AKT, STAT3) critical for tumor survival. Preclinical studies show this compound retains efficacy against Crizotinib-resistant mutations (e.g., L1196M, G1269A) due to its stronger binding affinity . Methodologically, researchers should validate these mechanisms using in vitro kinase assays and in vivo xenograft models, comparing IC50 values and phosphorylation inhibition across ALK variants .

Q. What standardized preclinical models are used to evaluate this compound’s efficacy, and what endpoints are prioritized?

Common models include ALK-driven cell lines (e.g., H3122 NSCLC cells) and patient-derived xenografts (PDXs). Key endpoints include tumor volume reduction, progression-free survival (PFS), and intracranial response rates (for brain metastases). Researchers must ensure models recapitulate clinically relevant mutations (e.g., EML4-ALK fusion) and use orthogonal validation methods (e.g., immunohistochemistry, RNA sequencing) to confirm target engagement .

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

Phase I trials typically follow a 3+3 design, starting at 450 mg/day (fasted) or 600 mg/day (with food) to mitigate gastrointestinal toxicity. Pharmacokinetic (PK) parameters (e.g., AUC, Cmax) and adverse events (e.g., hepatotoxicity) are monitored. Methodologically, integrating food-effect studies and therapeutic drug monitoring (TDM) optimizes dosing regimens .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency and clinical efficacy of this compound in heterogeneous tumor populations?

Discrepancies often arise due to tumor microenvironment variability or off-target effects. Researchers should employ multi-omics approaches (e.g., single-cell RNA sequencing, spatial transcriptomics) to identify resistance mechanisms. Co-clinical trials using PDX models treated with this compound in parallel with patient cohorts can bridge this gap. Additionally, Bayesian statistical frameworks help model heterogeneous responses .

Q. What methodologies are recommended for assessing this compound’s blood-brain barrier (BBB) penetration in metastatic NSCLC?

Techniques include:

  • Cerebrospinal fluid (CSF) sampling to measure this compound concentrations.
  • PET imaging with radiolabeled this compound analogs.
  • In vitro BBB models (e.g., transwell assays with brain endothelial cells).
    Researchers should correlate BBB penetration data with intracranial response rates from clinical trials (e.g., ASCEND-7 trial) .

Q. How should longitudinal survival data from this compound trials with crossover designs be analyzed to avoid bias?

Crossover designs (e.g., chemotherapy-to-Ceritinib arms) introduce confounding in overall survival (OS) analysis. Advanced methods include:

  • Rank-preserving structural failure time (RPSFT) models to adjust for treatment switching.
  • Two-stage estimation to separate direct and indirect effects.
  • Inverse probability weighting to account for time-dependent confounding .

Q. What experimental strategies optimize this compound combination therapies to overcome resistance?

Systematic screening of this compound with mTOR inhibitors (e.g., Everolimus) or immune checkpoint inhibitors (e.g., Pembrolizumab) is recommended. Use high-throughput drug synergy assays (e.g., Chou-Talalay method) and transcriptomic profiling to identify synergistic pathways. Validate findings in PDX models with longitudinal RNA-seq to track resistance evolution .

Q. Methodological Frameworks

Q. How can the PICO framework structure clinical research questions for this compound trials?

  • Population : ALK+ NSCLC patients with brain metastases.
  • Intervention : this compound 450 mg/day with food.
  • Comparison : Crizotinib or Lorlatinib.
  • Outcome : Intracranial ORR (objective response rate).
    This framework ensures clarity and comparability across studies .

Q. What statistical methods address censored data in this compound’s progression-free survival (PFS) analysis?

  • Kaplan-Meier estimates with log-rank tests for unadjusted comparisons.
  • Cox proportional hazards models to adjust for covariates (e.g., prior therapy, mutation subtype).
  • Landmark analysis to mitigate immortal time bias in crossover trials .

Q. How can researchers apply the FINER criteria to evaluate this compound study feasibility?

  • Feasible : Adequate patient recruitment from ALK+ NSCLC cohorts.
  • Interesting : Addresses unmet needs in brain metastasis treatment.
  • Novel : Explores this compound’s synergy with novel agents.
  • Ethical : Prioritizes toxicity monitoring in trial design.
  • Relevant : Aligns with clinical guidelines (e.g., NCCN) .

Q. Data Analysis & Reporting

Q. How should conflicting efficacy data between this compound trials be analyzed?

Use meta-analytic approaches (e.g., random-effects models) to pool data from ASCEND trials, accounting for heterogeneity in patient demographics and prior treatments. Sensitivity analyses should exclude outliers (e.g., trials with high crossover rates) .

Q. What validation protocols ensure reproducibility in this compound’s preclinical studies?

  • MIAME guidelines for microarray data.
  • ARRIVE 2.0 guidelines for in vivo experiments.
  • Independent replication in ≥2 cell lines or PDX models.
  • Pre-registration of hypotheses on platforms like Open Science Framework .

Properties

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
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Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10725373
Record name Ceritinib
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Molecular Weight

558.1 g/mol
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CAS No.

1032900-25-6
Record name Ceritinib
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Record name 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]-
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